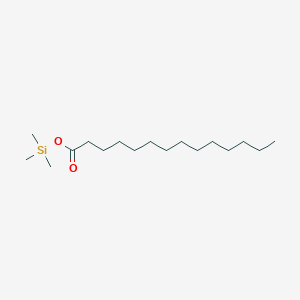

Tetradecanoic acid, trimethylsilyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetradecanoic acid, trimethylsilyl ester, also known as this compound, is a useful research compound. Its molecular formula is C17H36O2Si and its molecular weight is 300.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

1. Derivatization Agent in Gas Chromatography-Mass Spectrometry (GC-MS)

Tetradecanoic acid, trimethylsilyl ester is primarily utilized as a derivatizing agent in GC-MS. The trimethylsilyl group increases the volatility and thermal stability of fatty acids, facilitating their detection and quantification in complex biological samples.

- Case Study : In a study analyzing lipophilic metabolites, the use of TMS derivatives allowed for the rapid detection of over 40 compounds, including fatty acids like tetradecanoic acid. The method demonstrated high linearity and reproducibility, confirming its effectiveness in profiling fatty acids in various tissues .

2. Enhancing Detection Sensitivity

The incorporation of TMS groups improves the sensitivity of detection methods for fatty acids. This is particularly beneficial when analyzing biological samples where fatty acid concentrations may be low.

- Data Table : Comparison of Detection Sensitivity

| Compound | m/z | Retention Index | Linearity (R²) | Recovery (%) |

|----------|-----|-----------------|-----------------|--------------|

| n-Tetradecanoic acid (TMS) | 242 | 1850 | 0.992 | Not Determined |

| n-Hexadecanoic acid (TMS) | 313 | 2047 | 0.981 | 97 |

| n-Octadecanoic acid (TMS) | 341 | 2243 | 0.977 | 103 |

This table illustrates the improved detection capabilities when using TMS derivatives compared to other methods .

Organic Synthesis Applications

1. Synthesis of Silyl Esters

This compound is synthesized using various methods that involve the reaction of tetradecanoic acid with trimethylsilyl chloride in the presence of a base. This process is crucial for preparing silyl esters used in subsequent analytical applications.

- Synthesis Method : A common method involves reacting tetradecanoic acid with trimethylsilyl chloride under basic conditions to yield the desired ester .

Biological Applications

1. Metabolomic Studies

In metabolomics, TMS derivatives are employed to analyze metabolites formed during various biological processes. The use of tetradecanoic acid as a TMS derivative has been shown to facilitate the identification of metabolic changes associated with genetic disorders.

Análisis De Reacciones Químicas

Hydrolysis and Reactivity

Trimethylsilyl esters are hydrolytically labile under acidic or basic conditions, regenerating the parent carboxylic acid:

CH3(CH2)12COOSi(CH3)3+H2O→CH3(CH2)12COOH+(CH3)3SiOH

-

Acid-catalyzed hydrolysis : Proceeds via protonation of the ester oxygen, increasing electrophilicity at the carbonyl carbon .

-

Base-mediated hydrolysis : Involves nucleophilic attack by hydroxide ions .

Mass Spectrometric Fragmentation Patterns

GC-MS analyses reveal diagnostic fragmentation pathways :

| Ion (m/z) | Fragment Origin | Relative Abundance |

|---|---|---|

| 73 | Si(CH3)3+ | Base peak (100%) |

| 75 | Si(CH3)2O+ | 20–30% |

| 117 | C4H9Si(CH3)2+ | 15–25% |

| [M-15]⁺ | Loss of a methyl group (CH3) | 40–60% |

The molecular ion (m/z=300) is typically absent due to facile cleavage of the labile TMS group .

Biodegradation Pathways

Microbial communities in wastewater treatment systems degrade the compound via:

-

Hydrolysis : Cleavage of the TMS ester bond to release myristic acid .

-

β-Oxidation : Breakdown of the fatty acid chain into acetyl-CoA units .

-

Mineralization : Complete conversion to CO₂ and H₂O under aerobic conditions .

Biostimulation with nutrients enhances degradation efficiency by 50–70%, as observed in distillery wastewater studies .

Propiedades

Número CAS |

18603-17-3 |

|---|---|

Fórmula molecular |

C17H36O2Si |

Peso molecular |

300.6 g/mol |

Nombre IUPAC |

trimethylsilyl tetradecanoate |

InChI |

InChI=1S/C17H36O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-20(2,3)4/h5-16H2,1-4H3 |

Clave InChI |

ZRVCKPDUOGAPSZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)O[Si](C)(C)C |

SMILES canónico |

CCCCCCCCCCCCCC(=O)O[Si](C)(C)C |

Sinónimos |

Tetradecanoic acid trimethylsilyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.